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Cat. No.: B2924532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
tert-Butyl 3-(2-iodoethoxy)propanoate is a bifunctional molecule increasingly utilized in the

field of chemical biology and drug discovery. Its structure, featuring a reactive iodo group and a

protected carboxylic acid, makes it a valuable building block, particularly as a linker in the

synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive

overview of its chemical properties, synthesis, and application, with a focus on its role in the

development of targeted protein degraders.

Core Molecular Data
The fundamental properties of tert-Butyl 3-(2-iodoethoxy)propanoate are summarized in the

table below, providing a quick reference for researchers.
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Property Value Source

Molecular Formula C₉H₁₇IO₃ [1]

Molecular Weight 300.1 g/mol [1]

CAS Number 2296723-16-3 [1][2]

Appearance Liquid or semi-solid [2]

Storage Conditions
Keep in a dark place, sealed in

dry, 2-8°C
[2]

Chemical Reactivity and Applications
The chemical utility of tert-Butyl 3-(2-iodoethoxy)propanoate stems from its two key

functional groups:

Iodo Group: The iodine atom serves as an excellent leaving group in nucleophilic substitution

reactions. This allows for the facile conjugation of the linker to a nucleophilic site on a target

molecule, such as an amine or thiol group on a ligand for an E3 ubiquitin ligase or a protein

of interest.

tert-Butyl Ester: This group acts as a protecting group for the carboxylic acid. It is stable

under many reaction conditions but can be readily removed under acidic conditions to reveal

the carboxylic acid, which can then be used for subsequent amide bond formation.

This dual reactivity makes tert-Butyl 3-(2-iodoethoxy)propanoate a key component in the

modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a

target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome.

A notable application of this linker is in the synthesis of a potent and selective Focal Adhesion

Kinase (FAK) degrader, referred to as PROTAC-3 or FAK degrader 1.[3][4] FAK is a non-

receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and

its dysregulation is implicated in cancer progression. By incorporating tert-Butyl 3-(2-
iodoethoxy)propanoate into a PROTAC, researchers have successfully targeted FAK for
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degradation, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding

functions.[3][5]

Experimental Protocols
While a specific, detailed synthesis protocol for tert-Butyl 3-(2-iodoethoxy)propanoate is not

readily available in the public domain, a general method can be inferred from standard organic

chemistry principles and protocols for similar compounds. The synthesis would likely involve

the reaction of tert-butyl 3-hydroxypropanoate with a diiodoethane derivative under basic

conditions.

A detailed experimental protocol for the synthesis of a FAK degrader using a similar iodo-linker

is provided in the literature, which can be adapted for tert-Butyl 3-(2-iodoethoxy)propanoate.

The general workflow is as follows:

Conjugation to the E3 Ligase Ligand: The iodo-linker is coupled to the E3 ligase ligand (e.g.,

a derivative of von Hippel-Lindau, VHL, or Cereblon, CRBN) via nucleophilic substitution.

Deprotection: The tert-butyl ester is removed using an acid, such as trifluoroacetic acid

(TFA), to yield the free carboxylic acid.

Coupling to the Target Protein Ligand: The resulting carboxylic acid is then coupled to the

FAK inhibitor (the target protein ligand) using standard peptide coupling reagents (e.g.,

HATU, HOBt, EDC).

Visualizing the PROTAC Workflow
The logical workflow for the synthesis of a PROTAC using tert-Butyl 3-(2-
iodoethoxy)propanoate can be visualized as a series of sequential steps.
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Caption: PROTAC Synthesis Workflow.

The mechanism of action of the resulting PROTAC involves the formation of a ternary complex

between the target protein (FAK) and the E3 ubiquitin ligase, leading to the degradation of the

target.

PROTAC

Ternary Complex
(POI-PROTAC-E3)

Protein of Interest
(e.g., FAK)

E3 Ubiquitin Ligase Ubiquitination of POI Proteasome Degradation of POI

PROTAC Recycling
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Caption: PROTAC Mechanism of Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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